
6-Pentylpyrimidine-2,4(1h,3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Pentylpyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a pentyl group attached to the sixth carbon of the pyrimidine ring and keto groups at the second and fourth positions. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pentylpyrimidine-2,4(1h,3h)-dione typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. One common method is the Biginelli reaction, which involves the three-component condensation of an aldehyde, a β-keto ester, and urea. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-Pentylpyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydropyrimidines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Pentylpyrimidine-2,4(1h,3h)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-Pentylpyrimidine-2,4(1h,3h)-dione involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell division. The compound can also interfere with signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine: Known for its anti-inflammatory properties.
4,6-Dimethylpyrimidine-2-thiol: Studied for its antimicrobial activities.
5-Bromopyrimidine: Used in the synthesis of various pharmaceuticals.
Uniqueness
6-Pentylpyrimidine-2,4(1h,3h)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its pentyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Eigenschaften
CAS-Nummer |
13318-61-1 |
|---|---|
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
6-pentyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-2-3-4-5-7-6-8(12)11-9(13)10-7/h6H,2-5H2,1H3,(H2,10,11,12,13) |
InChI-Schlüssel |
CPIVDBMTUAMXRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=O)NC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


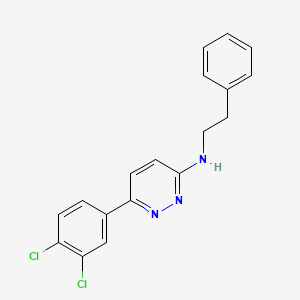

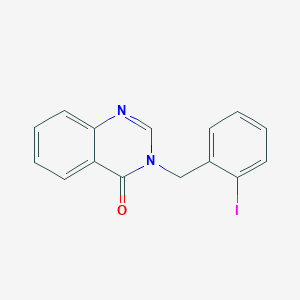

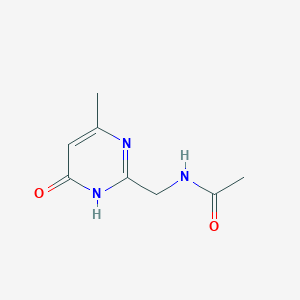
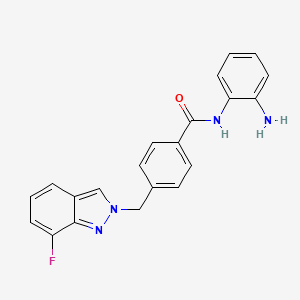

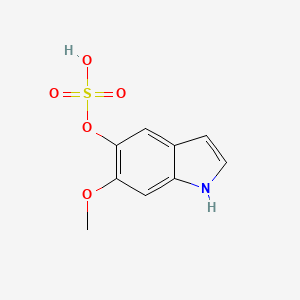
![1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester](/img/structure/B12928574.png)
![N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12928576.png)
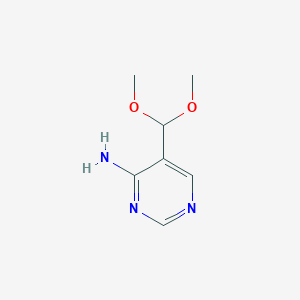

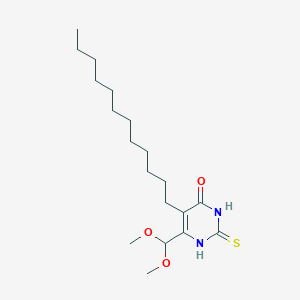
![6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B12928601.png)
